2-[(4-{[2-(3,4-dimethoxyphenyl)ethyl]amino}quinazolin-2-yl)sulfanyl]-N-(3-methoxyphenyl)acetamide
Description
This compound (molecular formula: C₂₈H₃₀N₄O₃S; molecular weight: 502.64 g/mol) features a quinazoline core substituted with a 3,4-dimethoxyphenylethylamino group at position 4 and a sulfanyl-linked acetamide moiety at position 2, terminating in a 3-methoxyphenyl group . The compound’s synthesis likely involves coupling a quinazoline intermediate with a thiol-containing acetamide precursor, as inferred from analogous synthetic routes in quinazoline derivatives .
Properties
IUPAC Name |
2-[4-[2-(3,4-dimethoxyphenyl)ethylamino]quinazolin-2-yl]sulfanyl-N-(3-methoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H28N4O4S/c1-33-20-8-6-7-19(16-20)29-25(32)17-36-27-30-22-10-5-4-9-21(22)26(31-27)28-14-13-18-11-12-23(34-2)24(15-18)35-3/h4-12,15-16H,13-14,17H2,1-3H3,(H,29,32)(H,28,30,31) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNMPFHKUKWQTKW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC2=NC(=NC3=CC=CC=C32)SCC(=O)NC4=CC(=CC=C4)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H28N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
504.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-{[2-(3,4-dimethoxyphenyl)ethyl]amino}quinazolin-2-yl)sulfanyl]-N-(3-methoxyphenyl)acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of appropriate precursors, such as anthranilic acid derivatives, under acidic or basic conditions.
Introduction of the Sulfanyl Group: The sulfanyl group can be introduced via nucleophilic substitution reactions using thiol reagents.
Attachment of the Amino Group: The amino group is introduced through reductive amination reactions involving appropriate amines and reducing agents.
Coupling with Methoxyphenylacetamide: The final step involves coupling the quinazoline derivative with methoxyphenylacetamide using coupling reagents like EDCI or DCC under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like chromatography and crystallization.
Chemical Reactions Analysis
Nucleophilic Substitution at the Sulfanyl Group
The sulfanyl (–S–) group is a key reactive site, enabling substitution reactions with nucleophiles. This reactivity is critical for modifying the compound’s biological activity or solubility.
| Reaction Conditions | Nucleophile | Product | Reference |
|---|---|---|---|
| Alkaline medium (NaOH, H₂O/EtOH) | Alkyl halides | S-alkyl derivatives (e.g., –SCH₂R) | |
| Thiols (RSH) in acidic conditions | Thiols | Disulfide (–SSR) formation |
Example : Reaction with methyl iodide under basic conditions replaces the sulfanyl hydrogen, forming 2-[(4-{[2-(3,4-dimethoxyphenyl)ethyl]amino}quinazolin-2-yl)methylsulfanyl]-N-(3-methoxyphenyl)acetamide .
Oxidation of the Sulfanyl Group
The sulfanyl group oxidizes to sulfoxide (–SO–) or sulfone (–SO₂–) under controlled conditions, altering electronic properties and target interactions.
| Oxidizing Agent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| H₂O₂ (30%) | RT, 4–6 hours | Sulfoxide derivative | 65–70% | |
| mCPBA | Dichloromethane, 0°C, 2h | Sulfone derivative | 80% |
Mechanistic Insight : Oxidation proceeds via radical intermediates, with H₂O₂ favoring sulfoxide and mCPBA driving full oxidation to sulfone.
Amide Hydrolysis
The acetamide group undergoes hydrolysis to form a carboxylic acid, enhancing water solubility or enabling further derivatization.
| Reagents | Conditions | Product | Notes |
|---|---|---|---|
| HCl (6M) | Reflux, 8h | 2-[(4-{[2-(3,4-dimethoxyphenyl)ethyl]amino}quinazolin-2-yl)sulfanyl]acetic acid | Acidic hydrolysis |
| NaOH (2M) | RT, 12h | Sodium salt of the carboxylic acid | Requires inert atmosphere |
Application : Hydrolyzed derivatives show improved binding to EGFR kinase domains in molecular docking studies .
Quinazoline Ring Modifications
The quinazoline core participates in electrophilic substitution and coordination reactions.
Electrophilic Aromatic Substitution
| Reagent | Position | Product | Conditions |
|---|---|---|---|
| HNO₃/H₂SO₄ | C-6 or C-7 | Nitro-substituted quinazoline | 0°C, 2h |
| Br₂ (FeBr₃) | C-5 | Bromo derivative | Reflux, 3h |
Metal Coordination
The quinazoline nitrogen atoms coordinate with transition metals (e.g., Pt(II), Cu(II)), forming complexes investigated for anticancer activity.
Reductive Amination of the Ethylamino Side Chain
The ethylamino group (–NHCH₂CH₂–) reacts with aldehydes/ketones under reductive conditions to form secondary amines.
| Reagent | Conditions | Product |
|---|---|---|
| NaBH₃CN, MeOH | Acetone, pH 4–5, 24h | N-(2-(3,4-dimethoxyphenyl)propyl) derivative |
Photochemical Reactions
UV irradiation induces C–S bond cleavage in the sulfanyl group, generating thiyl radicals that dimerize or react with scavengers.
Key Research Findings
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Structure-Activity Relationship (SAR) :
-
Biological Implications :
Reaction Optimization Challenges
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Stereochemical Control : Racemization occurs during sulfoxide formation, requiring chiral resolving agents.
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Byproduct Formation : Competing quinazoline ring oxidation occurs with strong oxidizers (e.g., KMnO₄).
Scientific Research Applications
2-[(4-{[2-(3,4-dimethoxyphenyl)ethyl]amino}quinazolin-2-yl)sulfanyl]-N-(3-methoxyphenyl)acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of functionalized polymers and other advanced materials.
Mechanism of Action
The mechanism of action of 2-[(4-{[2-(3,4-dimethoxyphenyl)ethyl]amino}quinazolin-2-yl)sulfanyl]-N-(3-methoxyphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in biological processes.
Interacting with Receptors: Modulating the activity of receptors on cell surfaces, leading to changes in cellular signaling pathways.
Altering Gene Expression: Influencing the expression of genes involved in various physiological and pathological processes.
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Structure and Substituent Variations
Quinazoline Derivatives :
- Ethyl 2-((4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)thio)acetate (): Shares the quinazoline-thioacetate backbone but lacks the dimethoxyphenylethylamino group. Its hydrazide derivative (Compound 4) exhibits reactivity toward thiocarbonyl-bis-thioglycolic acid, forming a thiazolidinone hybrid, indicating versatility in post-synthetic modifications .
- N-Benzyl-2-[(4-chloro-6-{2-(3,4-dimethoxyphenyl)ethylamino}pyrimidin-2-yl)sulfanyl]acetamide (): Replaces quinazoline with a pyrimidine ring but retains the 3,4-dimethoxyphenylethylamino group. This substitution may alter target specificity, as pyrimidines often interact with nucleotide-binding proteins .
Triazole Derivatives :
- 2-[[4-Amino-5-(3,4-dimethoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(3-bromophenyl)acetamide (): Substitutes quinazoline with a triazole ring, which is associated with antimicrobial and anticonvulsant activities. The 3-bromophenyl group may enhance lipophilicity compared to the 3-methoxyphenyl group in the target compound .
Data Tables
Table 1: Structural and Functional Comparison
Biological Activity
The compound 2-[(4-{[2-(3,4-dimethoxyphenyl)ethyl]amino}quinazolin-2-yl)sulfanyl]-N-(3-methoxyphenyl)acetamide , also known as K297-0489, has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : C26H25N3O5S
- Molecular Weight : 473.56 g/mol
- CAS Number : 422533-61-7
The compound features a quinazoline core, which is known for various pharmacological properties, particularly in anti-cancer and anti-inflammatory applications.
Anticancer Properties
Research indicates that quinazoline derivatives exhibit significant anticancer activity. The compound has been shown to inhibit the proliferation of cancer cell lines through various mechanisms:
- Inhibition of Protein Kinases : Quinazoline derivatives are known to target protein kinases involved in cancer cell signaling pathways. This inhibition can lead to reduced tumor growth and increased apoptosis in malignant cells.
- Induction of Apoptosis : Studies have demonstrated that compounds similar to K297-0489 can induce apoptosis in cancer cells by activating caspase pathways and downregulating anti-apoptotic proteins .
Anti-inflammatory Effects
K297-0489 has also been evaluated for its anti-inflammatory properties:
- TNFα Inhibition : The compound may inhibit the TNFα signaling pathway, which is crucial in inflammatory responses. By blocking this pathway, K297-0489 could potentially reduce inflammation-related tissue damage .
- Cytokine Modulation : Research suggests that it may modulate the release of pro-inflammatory cytokines, contributing to its therapeutic effects in inflammatory diseases .
Antiviral Activity
There is emerging evidence that quinazoline derivatives can exhibit antiviral properties:
Case Studies and Experimental Data
A series of studies have been conducted to evaluate the biological activity of K297-0489:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
